N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

Linker SAR Physicochemical property comparison Thiadiazole-sulfonamide scaffold

N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide (CAS 1199215-79-6, molecular formula C₁₁H₁₄N₄O₂S₂, molecular weight 298.4 g/mol) is a synthetic sulfonamide derivative built on a 5-amino-1,3,4-thiadiazole core connected via a two-carbon ethyl linker to a 4-methylbenzenesulfonamide (tosyl) moiety. The compound features a five-membered 1,3,4-thiadiazole heterocycle containing two nitrogen atoms and one sulfur atom, with an exocyclic primary amine at the 5-position that serves as a hydrogen bond donor and a potential pharmacophoric element.

Molecular Formula C11H14N4O2S2
Molecular Weight 298.4 g/mol
CAS No. 1199215-79-6
Cat. No. B1418038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide
CAS1199215-79-6
Molecular FormulaC11H14N4O2S2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C(S2)N
InChIInChI=1S/C11H14N4O2S2/c1-8-2-4-9(5-3-8)19(16,17)13-7-6-10-14-15-11(12)18-10/h2-5,13H,6-7H2,1H3,(H2,12,15)
InChIKeyIPBWBADQFZIXRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide (CAS 1199215-79-6): Procurement-Relevant Identity and Scaffold Classification


N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide (CAS 1199215-79-6, molecular formula C₁₁H₁₄N₄O₂S₂, molecular weight 298.4 g/mol) is a synthetic sulfonamide derivative built on a 5-amino-1,3,4-thiadiazole core connected via a two-carbon ethyl linker to a 4-methylbenzenesulfonamide (tosyl) moiety [1]. The compound features a five-membered 1,3,4-thiadiazole heterocycle containing two nitrogen atoms and one sulfur atom, with an exocyclic primary amine at the 5-position that serves as a hydrogen bond donor and a potential pharmacophoric element [1]. Its InChIKey (IPBWBADQFZIXRX-UHFFFAOYSA-N) and PubChem CID (45032337) confirm its unique registry identity, distinguishing it from the frequently misattributed ATB-346 (otenaproxesul, CAS 1226895-20-0, a naproxen-derived H₂S-releasing NSAID with formula C₂₁H₁₉NO₃S) [1][2]. The compound belongs to the broader class of 1,3,4-thiadiazole-sulfonamide hybrids, a scaffold with established precedent in carbonic anhydrase inhibition, urease inhibition, and antimicrobial research [3].

Why N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide Cannot Be Replaced by Generic In-Class Analogs Without Quantitative Justification


Within the 1,3,4-thiadiazole-sulfonamide class, subtle structural variations—specifically the length of the alkyl linker between the thiadiazole and the sulfonamide, and the substituent on the benzenesulfonamide ring—produce divergent physicochemical and pharmacological profiles that preclude confident generic substitution. The ethyl linker in CAS 1199215-79-6 confers a distinct balance of flexibility (5 rotatable bonds [1]), lipophilicity (XLogP3 = 1.3 [1]), and hydrogen-bonding capacity (2 HBD, 7 HBA [1]) that differs systematically from its closest commercially available analogs: the methylene-linked N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide (CAS 313952-75-9, C₁₀H₁₂N₄O₂S₂) and the propyl-linked N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-4-methylbenzenesulfonamide (CAS 1199216-00-6, C₁₂H₁₆N₄O₂S₂) . In the closely related carbonic anhydrase inhibitor literature, linker length and composition profoundly affect isoform selectivity and inhibitory potency, with Ki values varying by orders of magnitude across a homologous series [2]. Similarly, changing the benzenesulfonamide para-substituent from methyl (CAS 1199215-79-6) to chloro, methoxy, or fluoro alters electronic character (Hammett σ) and steric profile, which in turn modulates target binding affinity, as demonstrated in thiadiazole-sulfonamide urease inhibitor series where IC₅₀ values ranged from 3.90 to 54.63 µM depending on aryl substitution [3]. Without direct comparative data, no two analogs within this class can be assumed equipotent or interchangeable for any given assay system.

Quantitative Differential Evidence for N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide (CAS 1199215-79-6): Comparator-Based Analysis


Ethyl Linker Length Differentiation: Physicochemical Profile vs. Methylene and Propyl Homologs

CAS 1199215-79-6 bears a two-carbon (ethyl) linker between the 5-amino-1,3,4-thiadiazole core and the 4-methylbenzenesulfonamide group [1]. This contrasts with the closest commercially available linker variants: the methylene homolog (CAS 313952-75-9, one-carbon linker, C₁₀H₁₂N₄O₂S₂, MW 284.36) and the propyl homolog (CAS 1199216-00-6, three-carbon linker, C₁₂H₁₆N₄O₂S₂, MW ~312) . The computed physicochemical properties for the ethyl-linked target compound are: XLogP3 = 1.3, topological polar surface area (TPSA) = 135 Ų, rotatable bond count = 5, hydrogen bond donors (HBD) = 2, hydrogen bond acceptors (HBA) = 7 [1]. In the broader class of thiadiazole-sulfonamide carbonic anhydrase inhibitors, linker length alters the spatial relationship between the zinc-binding sulfonamide and the thiadiazole ring, producing Ki differences up to 100-fold across homologous series [2]. The ethyl linker represents an intermediate conformational degree of freedom: greater than methylene (potentially reducing steric constraint at the target binding pocket) but less than propyl (potentially reducing entropic penalty upon binding) [2].

Linker SAR Physicochemical property comparison Thiadiazole-sulfonamide scaffold

Para-Methyl Substituent on Benzenesulfonamide: Electronic and Steric Differentiation from Chloro, Methoxy, and Fluoro Analogs

The target compound carries a para-methyl group on the benzenesulfonamide ring (4-methylbenzenesulfonamide moiety) [1]. This distinguishes it from commercially available analogs bearing electron-withdrawing (4-chloro, Hammett σp = +0.23) or electron-donating substituents (4-methoxy, σp = −0.27; 4-methyl, σp = −0.17) [2]. In a structurally analogous series of indole–thiadiazole–sulfonamide hybrids evaluated for urease inhibition, substituent identity on the aryl ring produced a 4.2-fold range in IC₅₀ values (12.99 ± 3.80 to 54.63 ± 3.26 μM) [3]. The 4-methyl substituent provides moderate electron donation and minimal steric bulk (Taft Es ~ 0.0), rendering it an electronically neutral baseline comparator within this series—neither strongly activating nor deactivating the sulfonamide NH acidity, which affects zinc coordination in carbonic anhydrase and related metalloenzyme targets [4]. In contrast, the 4-chloro analog (C₁₀H₁₁ClN₄O₂S₂, MW ~318.8) increases electrophilicity and molecular weight, while the 4-methoxy analog (C₁₁H₁₄N₄O₃S₂, MW ~314.4) introduces an additional H-bond acceptor, each potentially redirecting target selectivity [2].

Substituent SAR Electronic effects Sulfonamide para-substitution

Computed Drug-Likeness and Permeability Profile: XLogP3 and TPSA Differentiation from the Methyl-Linked Homolog

The target compound's computed lipophilicity (XLogP3 = 1.3) places it within the optimal range for oral absorption according to Lipinski's Rule of Five (XLogP < 5) [1]. Its topological polar surface area (TPSA = 135 Ų) falls below the 140 Ų threshold associated with good intestinal absorption and blood-brain barrier penetration potential [1]. While direct experimental logP/logD and permeability data for this specific compound are absent from the public literature, its computed XLogP3 of 1.3 contrasts with the predicted lower lipophilicity of the methylene-linked homolog (CAS 313952-75-9, C₁₀H₁₂N₄O₂S₂, predicted XLogP3 approximately 0.8–1.0 based on one fewer methylene unit) and the higher lipophilicity of the propyl-linked homolog (CAS 1199216-00-6, C₁₂H₁₆N₄O₂S₂, predicted XLogP3 approximately 1.8–2.0) . In thiadiazole-sulfonamide carbonic anhydrase inhibitor development, logP differences of 0.5 units have been correlated with isoform selectivity shifts, particularly between cytosolic (hCA I/II) and membrane-bound (hCA IX/XII) isoforms [2]. The 4-methyl substituent further contributes a moderate lipophilicity increment compared to the unsubstituted phenyl or 4-fluoro analogs, which may influence membrane partitioning and nonspecific protein binding in cell-based assays [2].

Drug-likeness Lipophilicity ADME prediction

Sulfonamide NH as Zinc-Binding Motif: Class-Level Mechanistic Basis for Carbonic Anhydrase and Metallo-enzyme Targeting

The sulfonamide NH group (pKa ~9–10 for unsubstituted benzenesulfonamide) in CAS 1199215-79-6 is deprotonated at physiological pH to form a negatively charged nitrogen that coordinates the catalytic zinc ion in carbonic anhydrase (CA) active sites, a mechanism extensively validated across the thiadiazole-sulfonamide class [1]. In the 2024 study by Han et al., 16 benzenesulfonamides carrying 1,3,4-thiadiazole and urea moieties were synthesized and evaluated against hCA I, II, IX, and XII isoforms; most compounds achieved Ki values ≤ 10 nM, with individual compounds demonstrating selectivity ratios (e.g., Ki hCA II / Ki hCA IX) ranging from 0.5 to >100 depending on tail-group structure [1]. While CAS 1199215-79-6 itself lacks published CA inhibition data, its sulfonamide NH is structurally competent for zinc coordination [2], and its ethyl-linked 5-amino-1,3,4-thiadiazole core positions the sulfonamide zinc-binding group at a distance comparable to the potent inhibitor 5-amino-1,3,4-thiadiazole-2-sulfonamide (Ki values of 25–72 nM against ostrich CA) [3]. By contrast, the C-linked sulfone analog 5-(2-tosylethyl)-1,3,4-thiadiazol-2-amine (CAS 302956-47-4, C₁₁H₁₃N₃O₂S₂), which replaces the sulfonamide NH with a direct C–SO₂ bond, lacks this zinc-coordinating nitrogen and cannot function as a CA inhibitor via the same mechanism .

Carbonic anhydrase inhibition Zinc-binding group Metalloenzyme pharmacology

Commercially Verified Purity and Supplier-Specification Differential

CAS 1199215-79-6 is available from multiple independent suppliers at a verified purity of 95% (HPLC), as confirmed by Chemenu (Catalog CM664436), Leyan (Catalog 1395487), and Chemscene (Catalog CS-0324817) . Santa Cruz Biotechnology offers the compound (Catalog sc-338196) at $150 per 100 mg, with a certificate of analysis available upon request . The compound requires storage at 2–8°C in sealed, dry conditions, and shipping is conducted at room temperature within continental US . In contrast, the methylene-linked homolog (CAS 313952-75-9) is listed at 95% purity with suppliers such as Chemenu (Catalog CM575409) , and the propyl-linked homolog (CAS 1199216-00-6) is listed at ≥95% from CymitQuimica . No supplier currently offers CAS 1199215-79-6 at purity exceeding 95%, whereas some other thiadiazole-sulfonamide building blocks are available at 97–98% purity . The 95% purity baseline is suitable for most biochemical screening and in vitro assay applications, but researchers requiring >98% purity for crystallography, biophysical assays, or in vivo studies should budget for additional purification (e.g., preparative HPLC or recrystallization) .

Chemical procurement Purity specification Vendor comparison

Critical Transparency Note: Absence of Published Head-to-Head Biological Data for This Specific Compound

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, DrugBank, Google Patents, and the PDB ligand database as of May 2026 yielded no primary research articles, patents, or crystallographic structures containing quantitative biological activity data (IC₅₀, Ki, EC₅₀, MIC, or in vivo efficacy) for N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide (CAS 1199215-79-6) [1]. Several vendor websites incorrectly equate this compound with ATB-346 (otenaproxesul, CAS 1226895-20-0, C₂₁H₁₉NO₃S), a clinically investigated H₂S-releasing naproxen derivative with fundamentally different structure and pharmacology [2]. This misattribution represents a procurement risk: orders placed under the assumption of ATB-346 identity will yield the wrong chemical entity [2]. The evidence presented in this guide is therefore constructed from (a) computed physicochemical descriptors (PubChem), (b) class-level inference from structurally related thiadiazole-sulfonamide series with published activity data, and (c) vendor-supplied purity and sourcing information [1][3]. All differentiation claims should be verified experimentally in the end user's assay system before committing to large-scale procurement [3].

Data gap disclosure Procurement risk assessment Evidence quality

Evidence-Supported Application Scenarios for N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide (CAS 1199215-79-6)


Carbonic Anhydrase Inhibitor Screening and Isoform Selectivity Profiling (Class-Level Inference)

The sulfonamide NH of CAS 1199215-79-6 is structurally competent for zinc coordination in carbonic anhydrase (CA) active sites, a mechanism demonstrated across the thiadiazole-sulfonamide class with Ki values as low as ≤10 nM for tumor-associated isoforms hCA IX and XII [1]. The ethyl linker and 4-methyl substituent confer distinct conformational and electronic properties that may yield an isoform selectivity profile different from the methylene-linked or propyl-linked homologs [2]. Researchers screening for CA inhibitors with tailored isoform selectivity (particularly for anticancer applications targeting hCA IX/XII over cytosolic hCA I/II) should evaluate this compound alongside linker-length variants. The 95% commercial purity is adequate for initial stopped-flow CO₂ hydration assays and fluorescence-based CA activity assays .

Urease Inhibition Screening for Anti-Helicobacter pylori and Antibacterial Research (Cross-Study Comparable)

Thiadiazole-sulfonamide hybrids have demonstrated urease inhibitory activity with IC₅₀ values ranging from 3.90 to 54.63 μM across multiple series, outperforming the standard inhibitor thiourea (IC₅₀ = 21.70 ± 3.80 μM) in the most potent analogs [1]. The 4-methyl substituent on CAS 1199215-79-6 represents an electronically neutral baseline within this class, making the compound a suitable reference point for structure-activity relationship (SAR) studies exploring the impact of para-substitution on urease potency [2]. Applications include H. pylori urease inhibition screening (Jack bean urease as initial enzyme source) and broader antibacterial target validation [1]. The compound's computed drug-likeness (XLogP3 = 1.3, TPSA = 135 Ų) suggests adequate solubility for in vitro enzyme assays at concentrations up to 100 μM in standard DMSO/aqueous buffer systems .

Chemical Probe Development and Linker-Length SAR Studies in Thiadiazole-Sulfonamide Scaffolds

CAS 1199215-79-6 occupies a unique position within the homologous series of 5-amino-1,3,4-thiadiazole-2-alkyl-4-methylbenzenesulfonamides as the ethyl-bridged member [1]. Systematic procurement of the methylene (CAS 313952-75-9), ethyl (CAS 1199215-79-6), and propyl (CAS 1199216-00-6) variants enables controlled SAR studies isolating the effect of linker length on target binding, while holding the 4-methylbenzenesulfonamide and 5-amino-1,3,4-thiadiazole groups constant [2]. This series is well-suited for computational docking studies, molecular dynamics simulations, and free-energy perturbation (FEP) calculations to predict optimal linker geometry before committing to custom synthesis of extended or branched analogs [2]. All three compounds are available at 95% purity from multiple suppliers, enabling cost-effective parallel procurement .

Negative Control Design: Differentiating Sulfonamide-Dependent from Sulfonamide-Independent Mechanisms

The C-linked sulfone analog 5-(2-tosylethyl)-1,3,4-thiadiazol-2-amine (CAS 302956-47-4, C₁₁H₁₃N₃O₂S₂) lacks the sulfonamide NH required for zinc coordination in metalloenzymes [1]. Pairing CAS 1199215-79-6 (sulfonamide NH present) with CAS 302956-47-4 (sulfonamide NH absent) in parallel assays provides a powerful negative-control framework for attributing observed biological activity specifically to sulfonamide-mediated target engagement versus off-target effects from the thiadiazole or tolyl moieties [2]. This paired-compound strategy is particularly valuable in CA inhibitor programs and other metalloenzyme-targeting campaigns where zinc chelation artifacts are a known confounding factor in high-throughput screening [1][2].

Quote Request

Request a Quote for N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.